Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride
Overview
Description
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a derivative of cyclohexane and contains an amino group, a carboxylate group, and a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexanone as the starting material.
Amination: The cyclohexanone undergoes amination to introduce the amino group, resulting in the formation of 1-amino-3,3-dimethylcyclohexane-1-carboxylate.
Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: Substitution reactions can occur at the cyclohexane ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or alkylated derivatives of the compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 1-amino-3-methylcyclohexane-1-carboxylate hydrochloride: Similar structure but with one less methyl group on the cyclohexane ring.
Methyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate hydrochloride: Similar structure but with a different position of the methyl groups on the cyclohexane ring.
Uniqueness: Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride is unique due to its specific arrangement of methyl groups and the presence of both an amino and a carboxylate group. This combination of functional groups allows for a wide range of chemical reactions and applications.
Biological Activity
Overview
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride, with the molecular formula C10H19NO2·HCl, is a cyclohexane derivative featuring an amino group and a carboxylate group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Synthesis and Properties
The synthesis of this compound typically begins with cyclohexanone, followed by amination to introduce the amino group. The resulting compound undergoes esterification with methanol, and finally, treatment with hydrochloric acid yields the hydrochloride salt. The compound is characterized by its unique arrangement of methyl groups and functional groups that allow for diverse chemical reactions and applications in drug development .
The biological activity of this compound is largely dependent on its interaction with specific molecular targets within biological systems. It may influence various biochemical pathways through interactions with enzymes or receptors. Ongoing research aims to elucidate these mechanisms further, particularly in relation to its potential pharmaceutical applications .
Biological Activity
Research indicates that this compound serves as a precursor for synthesizing biologically active molecules. Its derivatives have shown promising activities in various biological assays:
- Antifungal Activity : Compounds derived from this compound have demonstrated significant antifungal properties. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
- Antibacterial Activity : Studies have reported that derivatives of this compound possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from similar frameworks have shown MIC values ranging from 12.4 to 16.5 µM against various bacterial strains .
Case Studies
Several studies highlight the biological activity of this compound and its derivatives:
-
Study on Antifungal Activity :
- Objective : Evaluate the antifungal efficacy of synthesized derivatives.
- Findings : Derivatives exhibited MIC values lower than those of standard treatments, indicating strong antifungal potential.
- : Structure–activity relationship (SAR) studies suggested that specific substituents enhance antifungal activity significantly .
-
Investigation of Antibacterial Properties :
- Objective : Assess the antibacterial properties of synthesized compounds.
- Results : Certain derivatives showed promising activity against resistant strains of bacteria, with MIC values indicating effective inhibition.
- Implication : These findings support further exploration into the use of these compounds in developing new antibacterial agents .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
Methyl 1-amino-3-methylcyclohexane-1-carboxylate hydrochloride | One less methyl group | Moderate antibacterial activity |
Methyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate hydrochloride | Different methyl positioning | Enhanced antifungal properties |
This table illustrates how variations in structure can lead to differences in biological activity.
Properties
IUPAC Name |
methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2)5-4-6-10(11,7-9)8(12)13-3;/h4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLBXFGSAXQEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)OC)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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